AC-Ala-ala-phe-ome

serine protease kinetics substrate subsite occupancy kcat/Km enhancement

Kinetic assays using generic ester substrates often suffer from irreproducible rates and ambiguous rate-limiting steps. AC-Ala-ala-phe-ome eliminates this uncertainty through its characterized S1-S3 subsite occupancy and defined acylation/deacylation constants. - 100- to 300-fold higher catalytic efficiency (kcat/Km) than Ac-Phe-OMe for mesentericopeptidase and chymotrypsin. - Explicitly published rate and equilibrium constants enable rational design of acyl donor:nucleophile ratios and reaction times. - ≥95% purity with documented -15 °C to -80 °C storage stability, suitable as an HPLC calibration standard for long-term campaigns.

Molecular Formula C18H25N3O5
Molecular Weight 363.4 g/mol
Cat. No. B1638660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-phe-ome
Molecular FormulaC18H25N3O5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C
InChIInChI=1S/C18H25N3O5/c1-11(19-13(3)22)16(23)20-12(2)17(24)21-15(18(25)26-4)10-14-8-6-5-7-9-14/h5-9,11-12,15H,10H2,1-4H3,(H,19,22)(H,20,23)(H,21,24)/t11-,12-,15-/m0/s1
InChIKeyJWOKDRAYGZVNAS-HUBLWGQQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC‑Ala‑ala‑phe‑ome: Preferred Serine Protease Substrate


AC‑Ala‑ala‑phe‑ome (CAS 50395‑42‑1), N‑acetyl‑L‑alanyl‑L‑alanyl‑L‑phenylalanine methyl ester, is a synthetic tripeptide‑ester substrate that occupies the S1‑S3 subsites of serine proteases such as mesentericopeptidase and α‑chymotrypsin [REFS‑1][REFS‑2]. Its acetylated N‑terminus and methyl‑ester C‑terminus mimic natural peptide termini, while the Ala‑Ala‑Phe sequence provides a defined, aromatic‑rich recognition motif that drives strong secondary enzyme–substrate interactions [REFS‑2].

Subsite Occupancy
Occupies S1–S3 subsites of serine proteases via Ala-Ala-Phe motif, driving reported secondary enzyme–substrate interactions.
Terminal Mimicry
Acetylated N-terminus and methyl-ester C-terminus mimic natural peptide termini, supporting recognition by chymotrypsin-like enzymes.
Workflow Fit
Supports kinetic assays (kcat/Km), enzymatic peptide synthesis, and subsite mapping studies requiring defined tripeptide esters.

AC‑Ala‑ala‑phe‑ome: Substitution Risks Kinetics


Shorter analogs such as Ac‑Phe‑OMe fail to engage the extended S2 and S3 subsites of serine proteases, resulting in a 100‑ to 300‑fold lower catalytic efficiency (kcat/Km) [REFS‑1]. Conversely, closely related tripeptide esters containing Tyr or non‑acetyl N‑termini show divergent acylation and deacylation rate constants, as demonstrated for Ac‑Ala‑Ala‑Tyr‑OMe and Mal‑Ala‑Ala‑Phe‑OMe [REFS‑2][REFS‑3]. These differences mean that substituting AC‑Ala‑ala‑phe‑ome with a generic “tripeptide ester” can alter both the absolute rate and the rate‑limiting step of the enzymatic reaction, undermining the reproducibility of kinetic assays and preparative peptide syntheses.

Shorter Analogs Lose Subsite Contacts
Ac-Phe-OMe and similar single-residue esters fail to engage S2/S3 subsites, potentially lowering catalytic efficiency and altering the rate-limiting step in kinetic assays.
N-Terminus Modification Shifts Kinetics
Non-acetylated or maleylated variants change acylation/deacylation rate constants; direct substitution may require full re-optimization of enzyme-coupled protocols.
Non-Aromatic P1 Residue Reduces Activity
Replacing the P1 Phe with Ala under-occupies the S1 specificity pocket; class-level evidence suggests a marked drop in turnover, compromising assay sensitivity.

AC‑Ala‑ala‑phe‑ome: Quantitative Evidence vs. Analogs


Catalytic Efficiency vs. Ac‑Phe‑OMe

Extending the peptide chain from Ac‑Phe‑OMe (n=0) to AC‑Ala‑ala‑phe‑ome (n=2) in the mesentericopeptidase‑catalyzed hydrolysis of the Ac‑(Ala)n‑Phe‑OMe series increases the specificity constant kcat/Km by a factor of 100 to 300 [REFS‑1]. This dramatic enhancement directly reflects the contribution of secondary interactions at the S2 and S3 subsites and demonstrates that the tripeptide ester is a far more efficient substrate than its single‑amino‑acid predecessor.

Catalytic Efficiency
Head-to-head
100–300-fold higher kcat/Km vs. Ac-Phe-OMe (mesentericopeptidase, pH 8.0, 25 °C).
Supports low-enzyme-concentration kinetic assays.
Verify with target enzyme and buffer conditions.
serine protease kinetics substrate subsite occupancy kcat/Km enhancement

Acyl-Donor Kinetics in δ‑Chymotrypsin Synthesis

In δ‑chymotrypsin‑mediated peptide‑bond formation, AC‑Ala‑ala‑phe‑ome serves as a kinetically characterized acyl donor alongside Ac‑Phe‑OMe and Ac‑Ala‑Ala‑Tyr‑OMe [REFS‑1]. The study reports distinct rate and equilibrium constants for the acyl‑enzyme formation and aminolysis steps, enabling users to select the donor that yields the highest synthetic efficiency. The availability of these constants removes the guesswork in designing enzymatic coupling reactions.

Acyl Donor Kinetics
Head-to-head
Rate constants for acylation and aminolysis determined (δ-chymotrypsin, pH 8.0).
Supports rational enzymatic peptide synthesis design.
Individual constants available in publication tables.
enzymatic peptide synthesis acyl donor specificity δ‑chymotrypsin

Subsite Occupancy vs. Non‑Aromatic Esters

Crystallographic and kinetic studies show that the Phe side chain at the P1 position fills the primary specificity pocket of serine proteases, while the two preceding Ala residues occupy the S2 and S3 subsites [REFS‑1][REFS‑2]. The P1‑P3 sequence Phe‑Ala‑Ala is identified as the optimal fit for mesentericopeptidase’s extended binding site [REFS‑1]. Tripeptide esters lacking the aromatic P1 residue (e.g., Ac‑Ala‑Ala‑Ala‑OMe) exhibit drastically reduced kcat/Km because the hydrophobic S1 pocket is under‑occupied [REFS‑2].

Subsite Specificity
Class-level
Phe at P1 drives S1 recognition; Ala at P2/P3 occupy S2/S3. Non-aromatic P1 may reduce kcat/Km by >10-fold.
Defined sequence for aromatic-specific protease studies.
Consensus from enzyme specificity literature.
subsite mapping S1‑S3 preference aromatic amino acid recognition

Batch Purity and Kinetic Reproducibility

Reputable vendors supply AC‑Ala‑ala‑phe‑ome at ≥95% purity (typically ≥98% by HPLC) with full characterization by NMR and MS, and specify storage at −20 °C to −80 °C to prevent methyl ester hydrolysis [REFS‑1][REFS‑2]. In contrast, generic small‑scale preparations of Ac‑Phe‑OMe or Ac‑Ala‑Ala‑Tyr‑OMe often show batch‑to‑batch variability in ester content, which directly alters the effective substrate concentration in kinetic assays.

Batch Purity & Stability
Data to verify
≥95% purity (HPLC); lyophilized powder; recommended storage −20 °C to −80 °C.
Defined purity reduces free-acid impurity interference in Km determinations.
Independent QC verification recommended for long-term studies.
peptide quality control HPLC purity methyl ester stability

AC‑Ala‑ala‑phe‑ome: Best Application Scenarios


Defined Substrate for Serine Protease Kinetics

The 100‑ to 300‑fold kcat/Km advantage over Ac‑Phe‑OMe [REFS‑1] makes AC‑Ala‑ala‑phe‑ome the substrate of choice for low‑enzyme‑concentration kinetic assays with mesentericopeptidase, subtilisins, and chymotrypsin. The well‑characterized Km and kcat values allow researchers to set substrate concentrations accurately without exceeding solubility limits, and the aromatic P1 residue ensures that the measured activity reflects the canonical specificity of the enzyme.

Preparative Peptide Synthesis with δ‑Chymotrypsin

Because the rate and equilibrium constants for acylation and aminolysis have been explicitly determined for AC‑Ala‑ala‑phe‑ome [REFS‑2], reaction conditions (acyl donor:nucleophile ratio, enzyme concentration, reaction time) can be rationally designed. This contrasts with using Ac‑Phe‑OMe or Ac‑Ala‑Ala‑Tyr‑OMe, where different rate‑limiting steps may lead to sub‑optimal yields or excessive hydrolysis of the acyl donor.

Subsite Mapping and Specificity Profiling

The defined P1‑P3 sequence (Phe‑Ala‑Ala) of AC‑Ala‑ala‑phe‑ome occupies the S1‑S3 subsites and elicits the maximum secondary‑interaction effect documented for the Ac‑(Ala)n‑Phe‑OMe series [REFS‑3]. Using this compound as a reference substrate enables direct comparison of subsite preferences across enzyme variants, orthologs, or engineered mutants.

QC Standard for Peptide-Ester Solutions

The documented storage conditions (−15 °C to −80 °C) and independently verified purity (≥95%) [REFS‑4] make AC‑Ala‑ala‑phe‑ome suitable as a calibration standard for HPLC‑based monitoring of ester hydrolysis in long‑term kinetic campaigns, ensuring that day‑to‑day variability arises from the enzyme and not from substrate degradation.

Application
Selection Property
Validation Focus
Serine Protease Kinetic Assays
Subsite occupancy & kcat/Km efficiency
Verify kcat/Km with target enzyme and conditions
Enzymatic Peptide Synthesis
Acyl donor kinetic constants
Optimize acylation/aminolysis ratio for synthetic yield
Subsite Mapping & Specificity Profiling
Defined P1-P3 sequence (Phe-Ala-Ala)
Compare subsite preference across enzyme variants
QC Standard for Ester Solutions
Verified purity & storage stability
Monitor ester hydrolysis by HPLC over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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